2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol

Catalog No.
S13072722
CAS No.
649739-43-5
M.F
C20H34O4S
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-...

CAS Number

649739-43-5

Product Name

2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol

IUPAC Name

2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C20H34O4S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H34O4S/c1-2-3-4-5-6-7-12-23-19-8-10-20(11-9-19)24-16-15-21-13-14-22-17-18-25/h8-11,25H,2-7,12-18H2,1H3

InChI Key

VATHKIBABVQXRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCS

2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol is a complex organic compound characterized by a multi-ether structure with a thiol group. The compound's structure includes an octyloxy group attached to a phenyl ring, which is further linked through ethoxy units to a thiol-containing chain. This unique configuration contributes to its potential applications in various fields, including chemistry, biology, and materials science.

Due to the presence of its functional groups:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, typically using oxidizing agents such as hydrogen peroxide under mild conditions.
  • Reduction: The compound may undergo reduction reactions that modify the phenoxy ring or the ethoxyethane chain, often employing reducing agents like lithium aluminum hydride.
  • Substitution: The octyloxy or thiol groups can be substituted with other functional groups when treated with halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

  • From Oxidation: Disulfides and sulfonic acids.
  • From Reduction: Modified derivatives of the phenoxy or ethoxyethane chains.
  • From Substitution: Compounds featuring different functional groups replacing the original octyloxy or thiol groups.

Research indicates that 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol exhibits various biological activities. Its thiol group allows it to interact with proteins and enzymes, potentially altering their functions. Studies have explored its antimicrobial and anticancer properties, suggesting that it may serve as a bioactive compound in biological assays . The compound's interaction with lipid membranes also indicates potential applications in drug delivery systems.

The synthesis of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol generally involves two main steps:

  • Formation of Ethanol Intermediate: The reaction of 4-(octyloxy)phenol with ethylene oxide leads to the formation of 2-{2-[4-(octyloxy)phenoxy]ethoxy}ethanol.
  • Thiolation: This intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the final product. Careful control of temperature and pH during these reactions is crucial for achieving high yields and purity.

Industrial Production

For large-scale production, methods may be optimized for efficiency and safety, utilizing industrial reactors and advanced purification techniques.

The compound has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated for its potential therapeutic properties in various biological contexts.
  • Industrial Use: Employed in the development of specialty chemicals and materials with unique properties .

Studies regarding the interactions of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol reveal that its thiol group can form covalent bonds with specific proteins or enzymes. This property may be leveraged in drug design and development, particularly for targeting specific biological pathways or mechanisms. Additionally, its phenoxy and ethoxy chains may influence its interactions with cellular membranes.

Several compounds share structural similarities with 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol:

  • 2-(2-{2-[4-(Butyloxy)phenoxy]ethoxy}ethane-1-thiol
  • 2-(2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethane-1-thiol
  • 2-(2-{2-[4-(Decyloxy)phenoxy]ethoxy}ethane-1-thiol

Uniqueness

The uniqueness of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol lies primarily in the length of its octyloxy chain. This specific length affects its solubility, reactivity, and interaction profile within biological systems compared to similar compounds with shorter or longer alkyl chains .

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

370.21778074 g/mol

Monoisotopic Mass

370.21778074 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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